D-阿洛酮糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

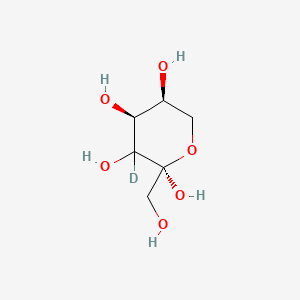

D-Fructose-3-d, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is naturally present in small quantities in various foods and has gained attention due to its potential health benefits and applications in the food industry. Unlike regular sugars, D-allulose has a low caloric value and does not significantly raise blood glucose levels, making it an attractive alternative sweetener.

科学研究应用

D-Fructose-3-d has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various chemicals and materials.

作用机制

Target of Action

D-Fructose-3-d, also known as D-allulose, primarily targets enzymes such as D-allulose 3-epimerase (DAEase) or D-psicose 3-epimerase (DPEase) to convert D-fructose into D-allulose . These enzymes play a crucial role in the isomerization process of D-fructose .

Mode of Action

The mode of action of D-Fructose-3-d involves the isomerization of D-fructose to D-allulose. This process is catalyzed by the enzymes DAEase or DPEase . The catalytic reaction of these enzymes occurs in three major steps: ring opening, isomerization, and ring closure .

Biochemical Pathways

D-Fructose-3-d affects the sugar metabolism pathway. It is involved in the isomerization of D-fructose to D-allulose, a process that is part of the broader carbohydrate metabolism . This process is crucial in fulfilling nutritional requirements in bacteria . Additionally, D-Fructose-3-d is also involved in the production of high-fructose corn syrup and bioethanol .

Pharmacokinetics

D-Fructose-3-d exhibits high metabolic stability. It is neither pH-labile nor degraded in the gastrointestinal tract, indicating high bioavailability .

Result of Action

The result of D-Fructose-3-d action is the production of D-allulose from D-fructose. D-allulose is a rare sugar with unique nutritional and biological functions . It has been found to have potential health benefits, making it a valuable compound in the food, pharmaceutical, and medical industries .

Action Environment

The action of D-Fructose-3-d can be influenced by environmental factors. For instance, the efficiency of the isomerization process can be affected by the thermotolerance of the enzymes involved . Research advancements in the engineering of these enzymes for improved thermotolerance or acid resistance have been made to enhance the yield of D-allulose .

准备方法

Synthetic Routes and Reaction Conditions: D-Fructose-3-d can be synthesized from D-fructose through an enzymatic epimerization process. The key enzyme used in this process is D-allulose 3-epimerase, which catalyzes the conversion of D-fructose to D-allulose. The reaction typically occurs under mild conditions, with optimal temperatures ranging from 50°C to 60°C and a neutral to slightly acidic pH .

Industrial Production Methods: Industrial production of D-allulose involves the use of microbial fermentation and enzymatic conversion. Microorganisms such as Bacillus subtilis and Escherichia coli are genetically engineered to express D-allulose 3-epimerase, enabling efficient conversion of D-fructose to D-allulose. The process is optimized to achieve high yields and purity, with minimal by-products .

化学反应分析

Types of Reactions: D-Fructose-3-d undergoes various chemical reactions, including:

Reduction: Reduction of D-allulose can yield sugar alcohols such as D-allitol.

Isomerization: D-allulose can be isomerized back to D-fructose under specific conditions.

Common Reagents and Conditions:

Reduction: Metal catalysts like palladium on carbon (Pd/C) are used for the reduction of D-allulose to sugar alcohols.

Isomerization: Base catalysts such as sodium hydroxide (NaOH) facilitate the isomerization of D-allulose to D-fructose.

Major Products:

5-Hydroxymethylfurfural (HMF): Produced from the oxidation of D-allulose.

D-Allitol: Produced from the reduction of D-allulose.

相似化合物的比较

D-Glucose: A common hexose sugar with a similar structure but different metabolic effects.

D-Fructose: The parent compound of D-allulose, with higher caloric value and greater impact on blood glucose levels.

D-Tagatose: Another rare sugar with similar health benefits but different enzymatic pathways for its production.

Uniqueness of D-Fructose-3-d: D-Fructose-3-d stands out due to its low caloric value, minimal impact on blood glucose levels, and potential health benefits. Its unique enzymatic production process and diverse applications in food, medicine, and industry further highlight its significance.

属性

IUPAC Name |

(2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-BUZGMKGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@H]([C@H](CO[C@]1(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What information can be obtained from the 13C NMR spectrum of D-Fructose-3-d regarding its structure and behavior in solution?

A1: The research article "Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses" [] investigates the use of 13C NMR spectroscopy to analyze the structure and behavior of hexuloses, including D-fructose, in solution. While the study doesn't specifically focus on D-Fructose-3-d, it provides valuable insights applicable to this deuterated derivative.

- Analyze conformational equilibrium: The study demonstrates that the 13C NMR spectrum reflects the equilibrium between different conformations of hexuloses in solution []. Analyzing the chemical shifts and relative intensities of peaks corresponding to different conformers of D-Fructose-3-d can provide insights into how deuterium substitution influences the conformational preferences of the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

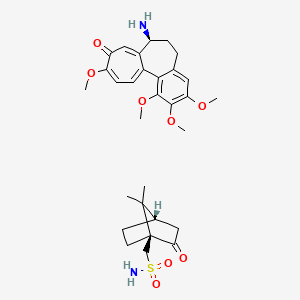

![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)

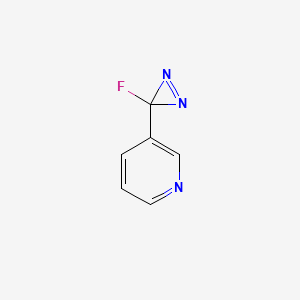

![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)